Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone
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Description
Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone is a chemical compound with the molecular formula C16H22O . It has a molecular weight of 230.34 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone consists of a cyclopentyl group (a five-membered ring), a 3,4-dimethylphenyl group (a phenyl ring with two methyl groups at the 3rd and 4th positions), and an ethyl group (a two-carbon chain). These groups are connected by single bonds, and the ethyl group contains a carbonyl functional group (C=O), which classifies the compound as a ketone .Physical And Chemical Properties Analysis
Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone has a molecular weight of 230.34 g/mol . It has a density of 1.002 g/cm3 and a boiling point of 348.2°C at 760 mmHg . The compound has a topological polar surface area of 17.1 Ų, a heavy atom count of 17, and a complexity of 242 .Scientific Research Applications
Chiral Organopalladium-Amine Complexes
A study by Li et al. (2003) discussed the design and synthesis of a chiral auxiliary from 1-acetyl-2,5-dimethylbenzene, which led to the development of cyclopalladated dimeric complexes. These complexes showed significant stereoselectivity in asymmetric cycloaddition reactions, highlighting their potential in chiral synthesis and catalysis Li, Yongxin, et al. (2003).
Asymmetric Transfer Hydrogenation of Ketones
Magubane et al. (2017) explored the catalytic activity of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes in the asymmetric transfer hydrogenation of ketones. This research emphasizes the role of metal complexes in facilitating the reduction of ketones, a critical reaction in organic synthesis Magubane, Makhosazane N., et al. (2017).
Synthesis of Functionalized 4H-Cyclopentadithiophenes
Van Mierloo et al. (2010) developed a three-step synthetic approach to access both symmetrically and asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes. This method provides a broad range of functionalized compounds, useful in material science and organic electronics Van Mierloo, S., et al. (2010).
Copolymers of 3,5-Dimethylphenyl Methacrylate
Research by Vijayanand et al. (2002) focused on the synthesis and characterization of copolymers made from 3,5-dimethylphenyl methacrylate and methyl methacrylate. These studies are crucial for understanding polymer properties and their potential applications in various industries Vijayanand, P., et al. (2002).
properties
IUPAC Name |
1-cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-12-7-8-14(11-13(12)2)9-10-16(17)15-5-3-4-6-15/h7-8,11,15H,3-6,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEFSEYOBFGUCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2CCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644873 |
Source
|
Record name | 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone | |
CAS RN |
898779-99-2 |
Source
|
Record name | 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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